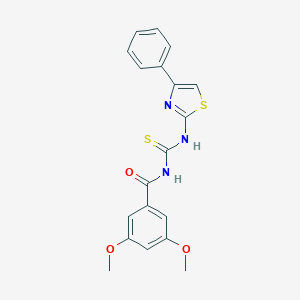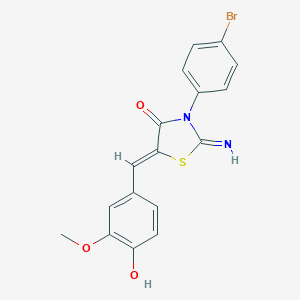![molecular formula C23H19BrN2O4S B328708 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE](/img/structure/B328708.png)
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE is a complex organic compound that features a benzisothiazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE typically involves multiple steps. The starting materials often include 3-bromobenzoic acid and 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)-3-methylaniline. The reaction conditions may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The benzisothiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoates.
Aplicaciones Científicas De Investigación
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole ring system can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]propanoic acid
- **3-Ethoxy-1,2-benzothiazole 1,1-dioxide
- **(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetonitrile
Uniqueness
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE is unique due to its combination of a benzisothiazole ring with a bromobenzoate moiety. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C23H19BrN2O4S |
|---|---|
Peso molecular |
499.4 g/mol |
Nombre IUPAC |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethyl 3-bromobenzoate |
InChI |
InChI=1S/C23H19BrN2O4S/c1-16-6-4-9-19(14-16)26(12-13-30-23(27)17-7-5-8-18(24)15-17)22-20-10-2-3-11-21(20)31(28,29)25-22/h2-11,14-15H,12-13H2,1H3 |
Clave InChI |
CJHXNWDHQRHWQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(CCOC(=O)C2=CC(=CC=C2)Br)C3=NS(=O)(=O)C4=CC=CC=C43 |
SMILES canónico |
CC1=CC(=CC=C1)N(CCOC(=O)C2=CC(=CC=C2)Br)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-({5-nitro-2-furyl}methylene)hydrazino]-2-oxoethyl}-4-(4-methoxyphenyl)butanamide](/img/structure/B328627.png)
![N-[1-[2-[(E)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B328628.png)
![N'-[4-(cyanomethoxy)benzylidene]-4-iodo-3-methoxybenzohydrazide](/img/structure/B328631.png)
![2-hydroxy-N'-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,2-diphenylacetohydrazide](/img/structure/B328634.png)

![2-(5-{[3-(2,4-Dichlorophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B328640.png)
![ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B328641.png)
![N-[(2E,5Z)-5-{4-[(3-iodobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B328642.png)

![3,5-dimethoxy-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B328644.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(phenoxyacetyl)thiourea](/img/structure/B328645.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(phenoxyacetyl)thiourea](/img/structure/B328647.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(phenylacetyl)thiourea](/img/structure/B328648.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(phenoxyacetyl)thiourea](/img/structure/B328650.png)
